molecular formula C24H22ClN5O2S B286093 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide

Cat. No. B286093
M. Wt: 480 g/mol
InChI Key: HMJHXDNZHXBCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has a low toxicity profile and does not have any significant effects on normal cells. It has been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide in lab experiments is its low toxicity profile. Additionally, it has shown promising results in inhibiting the growth of cancer cells and fungi. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy in vivo.

Future Directions

There are several future directions for the research of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide. One area of research could be to further investigate its potential as an anti-cancer agent and determine its efficacy in vivo. Additionally, further research could be conducted to determine its potential use in the treatment of fungal infections. Another area of research could be to investigate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

The synthesis of 3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide involves the reaction of 4-ethyl-5-mercapto-1,2,4-triazole-3-carboxylic acid with 2-naphthylamine to form the intermediate compound. This intermediate is then reacted with 3-chlorobenzoyl chloride to obtain the final product.

Scientific Research Applications

3-chloro-N-[(4-ethyl-5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzamide has potential applications in various fields of scientific research. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the treatment of fungal infections.

properties

Molecular Formula

C24H22ClN5O2S

Molecular Weight

480 g/mol

IUPAC Name

3-chloro-N-[[4-ethyl-5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C24H22ClN5O2S/c1-2-30-21(14-26-23(32)17-9-5-10-18(25)13-17)28-29-24(30)33-15-22(31)27-20-12-6-8-16-7-3-4-11-19(16)20/h3-13H,2,14-15H2,1H3,(H,26,32)(H,27,31)

InChI Key

HMJHXDNZHXBCTO-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CNC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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